3-(1,3-Benzothiazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2OS |
|---|---|
Molecular Weight |
254.307 |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10N2OS/c15-13(17)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)18-14/h1-8H,(H2,15,17) |
InChI Key |
HFPHXTGPOUWOIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization for Elucidating Molecular Architecture of 3 1,3 Benzothiazol 2 Yl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
¹H and ¹³C NMR for Core and Substituent Identification
The ¹H NMR spectrum of 3-(1,3-Benzothiazol-2-yl)benzamide is anticipated to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) and benzamide (B126) moieties. The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm in a solvent like DMSO-d₆, due to its acidic nature and potential involvement in hydrogen bonding.
The aromatic protons will resonate in the region of δ 7.0-8.5 ppm. The four protons of the benzothiazole ring system and the four protons of the 3-substituted benzamide ring will show characteristic splitting patterns (doublets, triplets, and multiplets) based on their coupling with adjacent protons.
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically around δ 165-167 ppm. The quaternary carbon of the benzothiazole ring attached to the nitrogen and sulfur atoms (C=N) would likely appear in the δ 158-160 ppm region. The remaining aromatic carbons will resonate in the δ 120-150 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | ~12.5 (s, 1H) | - |
| Benzamide C=O | - | ~166.0 |
| Benzothiazole C=N | - | ~159.0 |
Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions. s = singlet, m = multiplet.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, cross-peaks would be observed between adjacent aromatic protons on both the benzamide and benzothiazole rings, allowing for the tracing of the spin systems within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated aromatic carbons.
Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups. A strong absorption band corresponding to the N-H stretching vibration of the amide group is expected in the region of 3100-3300 cm⁻¹. The C=O stretching vibration of the amide I band should appear as a strong, sharp peak around 1670-1690 cm⁻¹. The C=N stretching of the benzothiazole ring is anticipated to be in the 1590-1615 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range, while aromatic C-H stretching will appear above 3000 cm⁻¹.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3100-3300 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=O Stretch (Amide I) | 1670-1690 | Strong |
| C=N Stretch (Benzothiazole) | 1590-1615 | Medium-Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum. Due to the lack of specific experimental data for this compound, detailed assignments are speculative. However, the technique could be valuable in studying crystalline polymorphism and intermolecular interactions in the solid state.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Investigation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₀N₂OS), the calculated molecular weight is approximately 254.05 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254.
The fragmentation of the molecule would likely proceed through several pathways. A common fragmentation for benzamides is the loss of the amino group, which in this case would be the benzothiazol-2-amine moiety. Another likely fragmentation is the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a 2-aminobenzothiazole (B30445) radical cation (m/z 150) or their respective fragments. The benzoyl cation can further lose carbon monoxide to yield a phenyl cation (m/z 77).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 254 | [M]⁺ |
| 150 | [C₇H₆N₂S]⁺ |
| 105 | [C₇H₅O]⁺ |
Electronic Absorption and Emission Spectroscopy for Optical Properties and Electronic Transitions
The study of the interaction of light with a molecule provides critical information about its electronic structure and potential for applications in areas such as optical materials and fluorescent probes. For derivatives of N-(benzo[d]thiazol-2-yl)benzamide, UV-Vis absorption and fluorescence spectroscopy are key techniques to probe their photophysical properties.
Research on nitro-substituted derivatives of N-(benzo[d]thiazol-2-yl)benzamide reveals strong and broad absorption bands in the range of 271–307 nm. mdpi.com These electronic excitations are characteristic of benzothiazole derivatives and are attributed to both π→π* and n→π* transitions. mdpi.com The specific position of the nitro group on the benzoyl moiety influences the optical properties, with absorption bands showing a progressive red-shift in the order of ortho- < meta- < para-substitution. mdpi.com For instance, the ortho-nitro derivative exhibits an absorption maximum (λmax) at 271 nm, the meta- at 303 nm, and the para- at 307 nm. mdpi.com
Interestingly, the emission spectra of these nitro-derivatives demonstrate a reverse trend. The ortho-nitro derivative shows an emission maximum at 380 nm, the meta- at 367 nm, and the para- at 342 nm. mdpi.com Although the para-substituted compound has the lowest emission maximum, it displays a broader emission band compared to the other isomers. mdpi.com This class of compounds has been noted for its luminescent properties, which can be tuned by the electronic effects of substituents. mdpi.com
Similarly, other benzothiazole derivatives have been investigated for their fluorescent properties. For example, a series of 2-aryl- and 2-heteroaryl-benzothiazoles exhibit fluorescence emissions in the range of 380 to 450 nm when excited at 330 nm. niscpr.res.in The photophysical properties of these molecules are a result of the conjugated systems involving delocalized π electrons.
Table 1: Photophysical Data for Nitro-Substituted N-(benzo[d]thiazol-2-yl)benzamide Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide | 271 | 380 |
| N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide | 303 | 367 |
| N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | 307 | 342 |
Data sourced from a study on positional isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Structure and Supramolecular Assembly
For instance, the crystal structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide has been determined to crystallize in the triclinic space group Pī. researchgate.net The asymmetric unit contains one molecule where the 3-chlorophenyl moiety and the benzothiazole-2-yl moiety have a dihedral angle of 6.417(4)°. researchgate.net
In a series of nitro-substituted N-(benzo[d]thiazol-2-yl)benzamides, it was found that each isomer crystallizes in a different crystal system or space group. The ortho-nitro derivative crystallizes in the monoclinic P21/n space group, the meta-nitro derivative in the monoclinic C2/c space group, and the para-nitro derivative in the orthorhombic Pbcn space group. mdpi.com The substitution pattern significantly influences the molecular geometry; for example, the ortho-nitro substituent leads to a distorted geometry due to steric hindrance, while the meta-nitro derivative exhibits a more planar conformation. mdpi.com
Table 2: Crystallographic Data for Selected N-(benzothiazol-2-yl)benzamide Derivatives
| Compound | Crystal System | Space Group |
|---|---|---|
| N-(Benzothiazol-2-yl)-3-chlorobenzamide | Triclinic | Pī |
| N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide | Monoclinic | P21/n |
| N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide | Monoclinic | C2/c |
| N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | Orthorhombic | Pbcn |
Data compiled from studies on chloro- and nitro-substituted N-(benzothiazol-2-yl)benzamides. mdpi.comresearchgate.net
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid-state architectures of nitro-substituted N-(benzo[d]thiazol-2-yl)benzamides, the dominant intermolecular interactions are N−H···N and C−H···O hydrogen bonds. mdpi.com These interactions often lead to the formation of dimer synthons, which are further stabilized by other weak interactions. mdpi.com For example, in the case of N-(Benzothiazol-2-yl)-3-chlorobenzamide, O—H···N and N—H···O hydrogen bonds link the molecules to form layers. researchgate.net
The planarity of the molecule can be influenced by its participation in intermolecular hydrogen bonding. For the meta-nitro derivative of N-(benzo[d]thiazol-2-yl)benzamide, the involvement of the amide group, the benzene (B151609) ring of the benzoyl moiety, and the oxygen atoms of the nitro group in intermolecular hydrogen bonds restricts the rotation of the benzene ring, resulting in a more planar geometry. mdpi.com
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal. For the nitro-substituted derivatives, this analysis corroborates the significance of the aforementioned hydrogen bonds in the crystal packing. mdpi.com The analysis also reveals the role of dispersion forces, including π–π interactions, in stabilizing the crystal packing, particularly for the more sterically hindered ortho-nitro congener. mdpi.com
Polymorphism and Pseudopolymorphism Studies
For example, N-(1,3-Thiazol-2-yl)benzamide is known to exhibit at least three polymorphs. mdpi.com These polymorphs crystallize in different space groups (P21/c, C2/c, and Pc) and are characterized by different hydrogen-bonded dimer geometries. mdpi.com This highlights the sensitivity of the crystal packing to the crystallization conditions and the subtle energetic differences between possible supramolecular arrangements.
Another related example is bis(1,3-benzothiazol-2-yl) trithiocarbonate, which crystallizes in two distinct polymorphic forms, with each containing a different conformer of the molecule. nih.gov These polymorphs feature different types of intra- and intermolecular S···S, S···N, and π–π interactions. nih.gov The existence of polymorphism in these related structures suggests that this compound could also potentially exhibit this phenomenon under different crystallization conditions. Further research would be necessary to explore and characterize any potential polymorphs or pseudopolymorphs of the title compound.
Theoretical and Computational Investigations on 3 1,3 Benzothiazol 2 Yl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 3-(1,3-benzothiazol-2-yl)benzamide, DFT calculations are employed to elucidate its electronic characteristics and predict its reactivity. These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set such as 6-31+G(d,p) or Def2-TZVP, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. rsc.orgnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests a more reactive species.
For this compound, the HOMO is typically distributed over the electron-rich benzothiazole (B30560) ring system, while the LUMO is often localized on the benzamide (B126) moiety. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. Theoretical studies on similar benzothiadiazole derivatives have shown that the HOMO and LUMO energy levels can be fine-tuned by structural modifications, which in turn affects their electronic properties. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.69 |
Electrostatic Potential Surface (MESP) Mapping and Charge Distribution
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MESP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack.
In this compound, the MESP analysis is expected to show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen and sulfur atoms of the benzothiazole ring, highlighting these as potential sites for electrophilic interaction. Positive potential would likely be observed around the hydrogen atoms of the amide group and the aromatic rings.
Quantum Chemical Descriptors (e.g., hardness, softness, electronegativity, electrophilicity index)
Quantum chemical descriptors, derived from the HOMO and LUMO energies, provide a quantitative framework for understanding the global reactivity of a molecule. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).
Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Softness is the reciprocal of hardness.
Electronegativity (χ) : This is the ability of a molecule to attract electrons and is calculated as the negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov
These descriptors are crucial for predicting the reactivity trends of this compound in various chemical reactions.
| Descriptor | Value (eV) |
|---|---|
| Hardness (η) | 2.345 |
| Softness (S) | 0.426 |
| Electronegativity (χ) | 4.235 |
| Electrophilicity Index (ω) | 3.818 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural verification.
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules like this compound. dntb.gov.uanih.gov Theoretical prediction of NMR spectra can serve as a powerful tool for interpreting ambiguous spectral data. researchgate.net
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax).
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 165.2 |
| C-2 (Benzothiazole) | 168.5 |
| C-3a (Benzothiazole) | 152.8 |
| C-7a (Benzothiazole) | 134.1 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. arxiv.org For this compound, MD simulations can provide critical information about its conformational landscape and the influence of solvent molecules on its structure and dynamics.
By simulating the molecule in a solvent box (e.g., water), one can observe the preferential conformations adopted by the molecule and the stability of various rotamers. The simulations can reveal the flexibility of the bond linking the benzothiazole and benzamide rings, which is crucial for understanding its interactions with biological targets. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the amide group and solvent molecules. arxiv.org
Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics
Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.
For reactions involving this compound, such as its synthesis or degradation, DFT calculations can be used to:
Determine the most plausible reaction pathway by comparing the activation energies of different possible routes.
Characterize the geometry of the transition states, which provides insight into the steric and electronic factors governing the reaction rate.
Calculate the reaction energies (enthalpy and Gibbs free energy) to determine the thermodynamic favorability of the reaction. rsc.org
For instance, in the synthesis of benzamides from benzoylthioureas, DFT calculations have been used to show that the formation of the benzamide product is thermodynamically favored. rsc.org Similar computational approaches can be applied to understand the reactivity and transformation of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
A thorough review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for the compound this compound. While the broader class of benzothiazole derivatives has been the subject of numerous QSAR and QSPR studies to elucidate the structural requirements for various biological activities, dedicated models focusing solely on this compound have not been reported.
The development of QSAR and QSPR models requires a dataset of structurally related compounds with corresponding measured biological activities or physicochemical properties. The lack of such published data for a series of analogues of this compound likely accounts for the absence of specific QSAR/QSPR investigations for this particular molecule. Future research efforts that synthesize and test a library of derivatives of this compound would be necessary to generate the data required for robust QSAR and QSPR model development.
Molecular Docking Studies for Ligand-Target Interaction Prediction in Biological Systems (Pre-biological studies)
While specific QSAR and QSPR data are lacking, molecular docking studies have provided valuable insights into the potential biological targets of this compound. In a study focused on the discovery of quorum sensing inhibitors against Pseudomonas aeruginosa, the binding affinity of this compound, referred to as N-(benzo[d]thiazol-2-yl)benzamide 3a in the research, was investigated through molecular docking. chula.ac.th
The study aimed to identify novel compounds that could interfere with the quorum-sensing signaling pathway, a key mechanism in bacterial communication and biofilm formation. Molecular docking simulations were performed to predict the binding interactions between a series of N-(benzo[d]thiazol-2-yl)benzamide derivatives and the LasR protein, a crucial transcriptional regulator in the P. aeruginosa quorum sensing system.
The docking analysis for this compound (3a) revealed a moderate to good binding affinity for the LasR protein. chula.ac.th The predicted binding energy for this compound was -7.6 kcal/mol. chula.ac.th This suggests a potentially favorable interaction between the compound and the active site of the LasR protein, indicating its potential as a quorum sensing inhibitor.
The stability of the protein-ligand complex formed between this compound and its target was further investigated using molecular dynamics simulations. chula.ac.th These simulations provide a more dynamic picture of the interaction over time, helping to understand the stability of the predicted binding pose. The results of these simulations supported the potential for this compound to act as a stable ligand for its target protein. chula.ac.th
These pre-biological computational studies are instrumental in the early stages of drug discovery, allowing for the rational design and prioritization of compounds for further experimental testing. The molecular docking findings for this compound highlight its potential as a lead compound for the development of novel anti-biofilm agents.
Mechanistic Elucidation of Biological and Chemical Interactions of 3 1,3 Benzothiazol 2 Yl Benzamide
Molecular Target Identification and Validation in Cellular and Subcellular Systems
Research into the specific molecular targets of 3-(1,3-Benzothiazol-2-yl)benzamide is an ongoing area of investigation. While broad studies on benzothiazole (B30560) derivatives suggest various potential targets, specific validated targets for this particular compound are not extensively documented in publicly available literature. The general mechanism of action for similar benzothiazole-containing compounds often involves interactions with key proteins in cellular pathways, leading to observed biological effects such as antiproliferative or anti-inflammatory activity. However, without specific studies on this compound, the precise molecular interacting partners remain to be elucidated.
Ligand-Protein Interaction Profiling using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Detailed biophysical characterization of the interaction between this compound and its potential protein targets is crucial for understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.
As of the current literature, specific SPR or ITC data for the direct interaction of this compound with identified molecular targets are not available. Such studies would be invaluable in confirming target engagement and in the rational design of more potent and selective derivatives.
Investigation of Cellular Uptake and Subcellular Localization (In Vitro)
The ability of a compound to penetrate cell membranes and accumulate in specific subcellular compartments is fundamental to its biological activity. For this compound, detailed studies using techniques like fluorescence microscopy with a tagged version of the compound or cell fractionation followed by analytical quantification would be necessary to determine its cellular uptake efficiency and localization.
Currently, there is a lack of published research specifically detailing the in vitro cellular uptake and subcellular distribution of this compound.
Modulation of Cellular Signaling Pathways and Gene Expression (Omics approaches in cell lines)
To understand the broader impact of this compound on cellular function, "omics" approaches such as transcriptomics (gene expression profiling) and proteomics are employed. These methods can reveal which signaling pathways and cellular processes are perturbed by the compound.
Comprehensive omics analyses for this compound in various cell lines have not been reported in the available scientific literature. Such data would provide a global view of the cellular response to the compound and could help in identifying its mechanism of action and potential off-target effects.
Study of ROS Generation and Antioxidant Modulatory Effects (if applicable to mechanism)
Some benzothiazole derivatives have been shown to influence the cellular redox state by either generating reactive oxygen species (ROS) or acting as antioxidants. Investigating whether this compound has such properties is important for a complete mechanistic understanding.
There are currently no specific studies available that have investigated the potential of this compound to induce ROS production or to modulate cellular antioxidant systems.
Elucidation of Inhibitory Mechanisms at the Molecular Level (e.g., enzyme active site interactions)
For compounds that act as enzyme inhibitors, understanding their binding mode at the molecular level is key. This often involves techniques like X-ray crystallography of the protein-ligand complex or computational molecular docking studies to predict the binding orientation and key interactions within the enzyme's active site.
Potential Applications in Non Biological Systems: Materials Science and Chemical Sensing
Optoelectronic Properties and Applications (e.g., Luminescence, Fluorescent Probes)
The extended π-conjugated system of the benzothiazole-benzamide scaffold is the foundation of its interesting optoelectronic properties. Derivatives of this core structure are known to exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
The photophysical properties are highly tunable based on the substitution patterns on both the benzothiazole (B30560) and benzamide (B126) rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics, thereby influencing the absorption and emission wavelengths. For instance, studies on analogous N-(benzothiazol-2-yl)benzamide derivatives show that these molecules can be efficient emitters. Some derivatives exhibit a phenomenon known as excited-state intramolecular proton transfer (ESIPT), which leads to a large Stokes shift and dual emission, properties that are highly desirable for white light-emitting devices and advanced sensors. researchgate.netrsc.org Upon excitation, these compounds can exhibit bright emissions spanning the visible spectrum from blue-violet to green and orange in aggregated states. researchgate.netrsc.org This tunability allows for the creation of materials with specific colors for display technologies or as components in white-light emitting sources. researchgate.netrsc.orgrsc.org
Theoretical studies using density functional theory (DFT) have further elucidated the electronic properties, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netnih.gov These calculations help predict the bandgap and charge transport properties, guiding the synthesis of novel materials for applications in solar cells and other optoelectronic devices. researchgate.netd-nb.info
Table 1: Photophysical Properties of Selected Benzothiazole Derivatives
| Compound | Excitation (nm) | Emission (nm) | Emission Color | Application |
|---|---|---|---|---|
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | 365 | 398 (in PMMA) | Blue-violet | White Light Emission researchgate.netrsc.org |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | 365 | 528 (in PMMA) | Green | White Light Emission researchgate.netrsc.org |
Coordination Chemistry as Ligands for Metal Complexes and Catalysis
The presence of nitrogen and oxygen atoms in the 3-(1,3-Benzothiazol-2-yl)benzamide structure makes it an excellent ligand for coordinating with various metal ions. The benzothiazole nitrogen and the carbonyl oxygen of the amide group can act as a bidentate chelating agent, forming stable complexes with transition metals. proquest.com
Research on the closely related isomer, N-(benzothiazol-2-yl)benzamide, has demonstrated its ability to form complexes with metals such as Copper(II), Mercury(II), and Palladium(II). proquest.comresearchgate.net Spectroscopic and analytical data suggest that the ligand typically coordinates in a bidentate fashion, leading to the formation of complexes with defined geometries, such as tetrahedral or square planar. proquest.comresearchgate.net
These metal complexes are not just structurally interesting but also possess potential catalytic activity. For example, palladium complexes of N-(benzothiazol-2-yl)benzamide have been investigated for their hydrogen storage capabilities. researchgate.net The coordination of the organic ligand to the metal center can modify the electronic properties and reactivity of the metal, opening avenues for its use in various catalytic transformations. The stability and diverse coordinating behavior of the benzothiazole-benzamide scaffold make it a promising candidate for the development of novel catalysts for organic synthesis and materials science. benthamscience.com
Table 2: Metal Complexes of N-(benzothiazol-2-yl)benzamide (Btba)
| Complex | Proposed Geometry | Potential Application |
|---|---|---|
| [Cu(Btba)(amine)₂]Cl₂ | Tetrahedral | Antibacterial agents |
| [Hg(Btba)(amine)₂]Cl₂ | Tetrahedral | Antibacterial agents |
| [Pd(Btba)(diphosphine)]Cl₂ | Square Planar | Hydrogen Storage researchgate.net |
Development of Chemo/Biosensors based on Benzothiazole Scaffolding
The inherent fluorescence of the benzothiazole core and its ability to chelate with metal ions make the this compound structure an ideal platform for designing fluorescent chemosensors. researchgate.netscilit.com These sensors operate on the principle that the coordination of a target analyte (like a metal ion or an anion) to the sensor molecule modulates its photophysical properties, leading to a detectable change in fluorescence or color. researchgate.net
A multitude of sensors based on the benzothiazole framework have been developed for the selective and sensitive detection of various environmentally and biologically important ions. researchgate.netacs.orgnih.govnih.gov For instance, benzothiazole-based probes have been shown to detect Zn²⁺ through a "turn-on" fluorescence response. researchgate.netacs.orgnih.govnih.gov In the absence of the ion, the fluorescence is quenched; upon binding, the chelation-enhanced fluorescence (CHEF) effect restores or significantly enhances the emission. researchgate.net Similar sensors have been designed for other ions like Cu²⁺, Ni²⁺, Fe³⁺, and Al³⁺, often with high selectivity over other competing ions. researchgate.netacs.orgnih.govmdpi.com
The sensing mechanism frequently involves the modulation of processes like Photoinduced Electron Transfer (PET) or ICT. nih.gov The design versatility allows for the development of ratiometric sensors, where the binding event causes a shift in the emission wavelength, providing a more reliable and quantitative detection method. acs.orgnih.gov Furthermore, these chemosensors have been successfully used for practical applications, including the detection of cyanide (CN⁻) in environmental water samples. nih.govscispace.com
Table 3: Examples of Benzothiazole-Based Chemosensors
| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric & Colorimetric acs.orgnih.gov | Not specified |
| Benzothiazole-imidazole | Zn²⁺ | "Turn-on" fluorescence (PET inhibition) nih.gov | 2.36 x 10⁻⁸ M nih.gov |
| Benzothiazole derivative | Fe³⁺ | "Turn-off" fluorescence (quenching) researchgate.net | 5.86 μM researchgate.net |
Integration into Polymer Matrices or Nanomaterials
To bridge the gap between molecular properties and macroscopic applications, this compound and its derivatives can be integrated into larger material systems such as polymers and nanomaterials. This integration can enhance the stability, processability, and functionality of the compound. pcbiochemres.comnih.gov
One of the most direct applications is the doping of benzothiazole-based fluorescent dyes into transparent polymer matrices like poly(methyl methacrylate) (PMMA). researchgate.netrsc.org This process allows for the fabrication of solid-state lighting devices. By mixing different benzothiazole derivatives that emit blue, green, and orange light in the correct proportions within a PMMA film, it is possible to generate high-quality white light. researchgate.netrsc.orgrsc.org This approach offers a simple and flexible method for producing white organic light-emitting diodes (WOLEDs). rsc.org
Incorporation into nanomaterials is another promising avenue. Benzothiazole derivatives can be synthesized on the surface of magnetic nanoparticles, creating recyclable catalysts for organic reactions. nanomaterchem.comnanomaterchem.com The high surface area of the nanoparticles enhances the catalyst's efficiency, while the magnetic core allows for easy separation from the reaction mixture. Furthermore, benzothiazole derivatives have been used to create functionalized nanoparticles with chitosan, a biocompatible polymer, for various applications. nih.govmdpi.com The synthesis of benzothiazoles within the nanoconfined spaces of graphene oxide membranes has also been demonstrated as a method for rapid and efficient chemical production. rsc.org
Emerging Research Directions and Future Perspectives for Benzothiazole Benzamide Compound Research
Design of Multi-Targeted Agents and Hybrid Compounds
The traditional "one-target, one-molecule" approach to drug discovery is often insufficient for treating complex, multifactorial diseases. nih.gov Consequently, a significant area of emerging research is the design of multi-targeted agents or hybrid compounds, where the benzothiazole-benzamide scaffold is combined with other pharmacophores to engage multiple biological targets simultaneously. This strategy aims to improve therapeutic efficacy and potentially reduce the likelihood of drug resistance.
A prominent example is in the field of neurodegenerative diseases like Alzheimer's disease (AD). nih.govtandfonline.com Researchers are designing hybrid compounds that combine the benzothiazole (B30560) moiety with pharmacophores known to interact with key targets in AD pathology. For instance, new benzothiazole derivatives have been developed as multi-target-directed ligands (MTDLs) that exhibit affinity for the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govsemanticscholar.org One such promising lead compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, demonstrated potent activity at the H₃ receptor and significant inhibition of all three enzymes. nih.govsemanticscholar.org This multi-pronged attack on the disease's complex pathology represents a promising therapeutic alternative. nih.gov
Another approach involves creating hybrid molecules by linking the benzothiazole core to known drugs. For example, researchers have synthesized hybrids of benzothiazole and profens (a class of nonsteroidal anti-inflammatory drugs, NSAIDs). nih.gov Mass spectral analysis of these hybrids shows that the amide bond connecting the two moieties is a key structural feature. nih.gov Such hybrid compounds could potentially offer combined anti-inflammatory and other therapeutic effects derived from the benzothiazole nucleus. nih.gov The development of these hybrid structures often involves palladium-catalyzed reactions, which allow for the efficient coupling of different molecular fragments. bohrium.com
Table 1: Examples of Multi-Targeted Benzothiazole Derivatives
| Compound Name | Targeted Biological Systems | Therapeutic Area (Conceptual) |
|---|---|---|
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone | Histamine H₃ Receptor (H₃R), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease nih.govsemanticscholar.org |
| Benzothiazole-Profen Hybrids | Cyclooxygenase (from profen), various targets of benzothiazole | Inflammation, Oxidative Stress nih.gov |
| Benzothiazole-1,2,3-Triazole Hybrids | Various, depending on substitution | Biologically Active Scaffolds bohrium.com |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new compounds before their physical synthesis. researchgate.net For benzothiazole-benzamide derivatives, advanced computational approaches are being used to predict molecular properties, understand drug-target interactions, and guide the development of more potent and selective agents.
Density Functional Theory (DFT) is a powerful method used to study the structural, electronic, and thermodynamic properties of benzothiazole derivatives. researchgate.netmdpi.com These calculations help researchers understand the molecule's optimized geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO-LUMO energy gap is particularly important as it provides insights into the molecule's chemical reactivity and stability, helping to predict how substitutions on the benzothiazole or benzamide (B126) rings will affect its properties. researchgate.netmdpi.com
Molecular docking is another critical computational technique that predicts the preferred orientation of a molecule when bound to a target protein. japsonline.com This method has been successfully applied to N-benzothiazol-2-yl benzamide derivatives to understand their interactions with the allosteric site of the human glucokinase (GK) enzyme, a target for type 2 diabetes. japsonline.comresearchgate.net By visualizing the binding modes and identifying key interactions, such as hydrogen bonds, scientists can rationally design new analogs with improved binding affinity and biological activity. researchgate.net Similar docking studies have been used to optimize benzamide derivatives as tubulin inhibitors that target the colchicine (B1669291) binding site, a strategy for developing cancer therapeutics. nih.govacs.org These in silico studies provide a framework that accelerates the discovery of lead compounds for managing various diseases. japsonline.com
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, conceptual)
While benzothiazole derivatives have a long history of use in various applications, ongoing pre-clinical and conceptual research continues to uncover novel biological targets and potential therapeutic uses for compounds related to the 3-(1,3-Benzothiazol-2-yl)benzamide structure. nih.govsigmaaldrich.com
One emerging area is in metabolic diseases. Novel N-benzothiazol-2-yl benzamide derivatives have been designed and evaluated as allosteric activators of glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism. japsonline.comresearchgate.net In vitro assays have shown that some of these synthesized compounds can significantly increase the catalytic activity of the GK enzyme, suggesting their potential as lead compounds for the management of type 2 diabetes. japsonline.com
In oncology, the focus has expanded to targets like tubulin. Optimization of benzamide derivatives has led to the identification of potent, orally active tubulin inhibitors that target the colchicine binding site. nih.govacs.org These compounds disrupt microtubule formation, leading to mitotic blockade and apoptosis in cancer cells and have shown significant antitumor efficacy in preclinical models, including those resistant to existing drugs like paclitaxel. nih.govacs.org
Furthermore, research has identified the voltage-gated potassium channel Kv1.3 as a target for benzothiazole-benzamide analogs. nih.govnih.gov A series of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have demonstrated potent inhibitory activity against the Kv1.3 ion channel, which is involved in the activation of T-cells and is a target for autoimmune diseases. nih.govnih.gov The exploration extends to other areas, with studies investigating N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, highlighting the scaffold's versatility. semanticscholar.org
Innovative Synthetic Strategies for Enhanced Accessibility and Diversity
The exploration of the diverse biological activities of benzothiazole-benzamide derivatives is critically dependent on the ability to synthesize a wide array of analogs efficiently. Researchers are continuously developing innovative synthetic strategies that are not only high-yielding but also align with the principles of green chemistry, aiming for enhanced accessibility and structural diversity. mdpi.comresearchgate.net
A major focus of innovation is the development of environmentally friendly protocols. mdpi.comresearchgate.net Many new methods utilize green solvents like water or glycerol, which are safer and more sustainable than traditional organic solvents. orgchemres.org For example, an efficient and green approach for synthesizing benzothiazole precursors involves the reaction of an aromatic amine with potassium isopropyl xanthate in the presence of a copper sulfate (B86663) catalyst in water. orgchemres.org This method, which can be enhanced by ultrasonic irradiation, offers advantages such as the use of commercially available precursors, simple work-up, and short reaction times. orgchemres.org
The condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acid derivatives is a cornerstone of benzothiazole synthesis. researchgate.netmdpi.com Innovative catalytic systems are being developed to improve this reaction. These include the use of reusable catalysts like SnP₂O₇ or zinc sulfide (B99878) nanoparticles derived from waste biomass, which can be recovered and reused multiple times without significant loss of activity. mdpi.comresearchgate.net Other strategies employ readily available and inexpensive catalysts like NH₄Cl or a simple H₂O₂/HCl mixture to promote the reaction under mild conditions, often at room temperature. mdpi.com Such methods make the synthesis of the core benzothiazole structure more accessible, cost-effective, and environmentally benign, facilitating the generation of diverse compound libraries for biological screening. mdpi.comresearchgate.net
Integration with Nanotechnology for Advanced Delivery Systems (Conceptual research, no human application)
The integration of benzothiazole-benzamide chemistry with nanotechnology is a forward-looking conceptual research area aimed at developing advanced drug delivery systems. While not yet in human application, these strategies seek to overcome challenges such as poor aqueous solubility and non-specific targeting, potentially enhancing the therapeutic index of these compounds.
One conceptual approach involves encapsulating or conjugating benzothiazole derivatives with biocompatible nanoparticles. mdpi.com For instance, researchers have synthesized benzothiazole derivatives of chitosan, a natural polymer, and formulated them into nanoparticles through ionic gelation. mdpi.com Chitosan itself has antibacterial properties, and creating these nano-constructs could lead to synergistic effects and improved delivery. mdpi.com The characteristics of these nanoparticles, such as their size and surface charge (zeta potential), can be controlled during their formulation. mdpi.com Scanning electron microscopy (SEM) has been used to confirm the spherical shape and size of these conceptual delivery vehicles. mdpi.com
Nanotechnology is also being explored to enhance the synthesis process itself. The use of metal-doped TiO₂ nanocatalysts or zinc sulfide nanoparticles has been shown to improve the efficiency of reactions used to create benzothiazole derivatives. researchgate.netnih.gov These nanocatalysts provide a large surface area for the reaction to occur, often leading to higher yields and milder reaction conditions, which aligns with the goals of green chemistry. researchgate.net This research into nano-delivery and nano-catalysis represents a frontier in medicinal chemistry, promising to unlock the full therapeutic potential of the benzothiazole-benzamide scaffold in the future.
Interdisciplinary Research Collaborations for Comprehensive Molecular Understanding
The journey of a potential drug molecule from a concept to a clinical candidate is inherently complex, requiring a convergence of expertise from multiple scientific disciplines. The advancement of research on this compound and its derivatives is a testament to the power of interdisciplinary collaboration. Achieving a comprehensive molecular understanding of these compounds is not possible from a single scientific viewpoint.
Successful projects in this area typically involve a synergistic collaboration between several key fields:
Medicinal and Synthetic Organic Chemistry: Chemists design and synthesize novel benzothiazole-benzamide analogs, creating diverse libraries of compounds for testing. japsonline.comnih.gov They develop innovative and efficient synthetic routes, including green chemistry protocols, to make these molecules accessible. nih.govmdpi.com
Pharmacology and Biology: Biologists and pharmacologists perform in vitro and in vivo assays to evaluate the biological activity of the synthesized compounds. japsonline.comnih.gov They test the compounds against specific biological targets like enzymes or receptors, assess their effects on cell lines (e.g., cancer cell proliferation or apoptosis), and explore their potential in various disease models. nih.gov
Computational Chemistry and Molecular Modeling: Computational scientists use tools like molecular docking and DFT to model drug-target interactions, predict the properties of new molecules, and provide a theoretical framework for understanding the observed structure-activity relationships (SAR). mdpi.comresearchgate.net This in silico work guides the chemists in optimizing lead compounds, making the drug discovery process more rational and efficient. nih.gov
For example, the development of novel benzothiazole derivatives as multi-targeted ligands for Alzheimer's disease inherently requires the integration of synthetic chemistry, neuropharmacology, enzymology, and computational modeling to design and validate molecules that can interact with multiple distinct targets. nih.govtandfonline.com Similarly, the creation of new anticancer agents involves chemists for synthesis, cell biologists to study effects on apoptosis and cell migration, and molecular biologists to investigate protein expression levels via methods like Western Blotting. nih.gov These collaborative efforts are essential for a holistic understanding of how these molecules function at a molecular level and for translating basic research into potential therapeutic applications.
Q & A
Basic: How can researchers optimize the synthesis of 3-(1,3-Benzothiazol-2-yl)benzamide to improve yield and purity?
Methodological Answer:
The synthesis typically involves coupling benzothiazole-2-amine with activated benzoyl derivatives. Key steps include:
- Reagent Selection: Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction efficiency .
- Temperature Control: Maintain temperatures between 0–25°C during coupling to minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Basic: What analytical techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon frameworks. Aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ ~165–170 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (373.4 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Amide C=O stretches (~1650–1680 cm) and benzothiazole C=N vibrations (~1600 cm) confirm functional groups .
Advanced: What in vitro assays are recommended for assessing the anticancer potential of this compound derivatives?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
- Apoptosis Detection: Annexin V/PI staining or caspase-3/7 activity assays evaluate programmed cell death induction .
- Cell Cycle Analysis: Flow cytometry (propidium iodide staining) identifies phase-specific arrest (e.g., G1/S or G2/M) .
- Comparative Studies: Benchmark against cisplatin or doxorubicin to contextualize potency .
Advanced: How can computational modeling elucidate the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like DNA gyrase or tubulin. Focus on benzothiazole ring interactions with hydrophobic pockets .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and ligand-protein dynamics .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on benzamide) with bioactivity data to guide optimization .
Advanced: What strategies resolve contradictions in biological activity profiles of benzothiazole derivatives?
Methodological Answer:
- Structural Validation: Reconfirm compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out batch variability .
- Assay Reproducibility: Standardize protocols (e.g., ATP levels in cytotoxicity assays) across labs .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., fluorinated analogs) to identify trends in substituent-driven activity .
Advanced: How do substituents on the benzothiazole ring influence the pharmacological profile of analogs?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH): Enhance solubility and DNA intercalation but may reduce metabolic stability .
- Electron-Withdrawing Groups (e.g., -NO): Increase electrophilicity, improving kinase inhibition but raising toxicity risks .
- Bulkier Substituents (e.g., -SOCH): Improve target selectivity by sterically blocking off-target interactions .
Advanced: What experimental approaches evaluate the nonlinear optical (NLO) properties of benzothiazole-based compounds?
Methodological Answer:
- Z-Scan Technique: Measures third-order nonlinear susceptibility (χ) using pulsed lasers (e.g., Nd:YAG, 532 nm) .
- DFT Calculations: Predict hyperpolarizability (β) and dipole moments using Gaussian09 with B3LYP/6-311G++(d,p) basis sets .
- Crystal Engineering: Co-crystallize with π-conjugated systems to enhance NLO response .
Advanced: Which in vivo models assess neurotoxicity and hepatotoxicity of this compound derivatives?
Methodological Answer:
- Rodent Models: Administer compounds to Sprague-Dawley rats (oral/i.p.) and monitor liver enzymes (ALT, AST) and neuronal biomarkers (GFAP, Tau) .
- Histopathology: Post-mortem analysis of liver and brain tissues for necrosis or inflammation .
- Behavioral Assays: Use Morris water maze or rotarod tests to evaluate cognitive/motor deficits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
